molecular formula C28H42N4O2 B611573 1,4-Phenylenebis(1,4'-bipiperidin-1'-ylmethanone) CAS No. 1418741-86-2

1,4-Phenylenebis(1,4'-bipiperidin-1'-ylmethanone)

Cat. No. B611573
M. Wt: 466.67
InChI Key: HOUMUCTZMMLNTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UNC1079 is an analog of UNC1215, the selective L3MBTL3 domain inhibitor. UNC1079 is a 1,000-fold weaker than UNC1215 as a L3MBTL3 domain inhibitor. This compound is intended for use as a negative control in cellular studies. See the Structural Genomics Consortium (SGC) website for more information.
UNC1079 is an analog of UNC1215, the selective L3MBTL3 domain inhibitor. UNC1079 is a 1,000-fold weaker than UNC1215 as a L3MBTL3 domain inhibitor.

Scientific Research Applications

  • Nematic Polyurethanes : This compound has been used in the synthesis of nematic polyurethanes derived from 4,4′-dihydroxybiphenyl and various bipiperidine compounds. These polyurethanes are notable for their semicrystalline nature and short-term thermostability up to 310°C - 360°C, depending on their specific chemical structure. They also exhibit a smectic layer structure in the solid state and a nematic melt above the melting point (Kricheldorf & Awe, 1989).

  • Molecular Architecture and Self-Assembly : The compound plays a role in the complexation with cis-protected Pd(II) components, leading to the formation of binuclear complexes and molecular architectures like [2]catenanes. These structures have potential applications in molecular engineering and self-assembled systems (Prusty et al., 2015).

  • Semiconductors from Bifunctional Radicals : Research shows the compound's derivatives can yield diradical species with potential applications in molecular semiconductors. These systems represent structurally characterized conducting materials constructed from neutral molecular radicals (Cordes et al., 1991).

  • Catalysis in Organic Synthesis : Derivatives of this compound have been used as chiral ligands for the enantioselective addition of diethylzinc to aldehydes, demonstrating its potential application in stereoselective synthesis and catalysis (Asami et al., 2015).

  • Coordination Frameworks for Material Science : The compound is explored as a molecular building block for the formation of coordination frameworks with lanthanides. These frameworks are categorized into different structure types with potential applications in material science and engineering (Plabst & Bein, 2009).

  • Metal-Organic Frameworks as Luminescent Sensors : Its derivatives are used in the synthesis of Zn(II)-based metal-organic frameworks, which function as luminescent sensors for selective detection of picric acid. This application is significant in the field of chemical sensing and environmental monitoring (Wang et al., 2019).

  • Polyelectrolytes in Fuel Cells : Research includes synthesizing poly(phenylene)-based polyelectrolytes from derivatives of this compound, with potential applications as a material for polymer electrolyte membrane fuel cells (Fujimoto et al., 2005).

properties

IUPAC Name

[4-(4-piperidin-1-ylpiperidine-1-carbonyl)phenyl]-(4-piperidin-1-ylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42N4O2/c33-27(31-19-11-25(12-20-31)29-15-3-1-4-16-29)23-7-9-24(10-8-23)28(34)32-21-13-26(14-22-32)30-17-5-2-6-18-30/h7-10,25-26H,1-6,11-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUMUCTZMMLNTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)N4CCC(CC4)N5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Phenylenebis(1,4'-bipiperidin-1'-ylmethanone)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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